2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone
Overview
Description
2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone is a complex organic compound with a unique structure that includes a brominated phenoxy group, an acetyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves multiple steps, starting with the bromination of a phenol derivative. The brominated phenol is then reacted with isopropyl groups to form the 2-bromo-4-isopropylphenol intermediate. This intermediate is further reacted with acetyl chloride to introduce the acetyl group. Finally, the acetylated intermediate is reacted with 2,6-dimethylmorpholine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenoxyacetyl derivative, while reduction may produce a de-brominated morpholine compound.
Scientific Research Applications
2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, modulating their activity. The acetyl group can also play a role in the compound’s bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((4-isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and morpholine ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-11(2)14-5-6-16(15(18)7-14)21-10-17(20)19-8-12(3)22-13(4)9-19/h5-7,11-13H,8-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDEQZTNALANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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